molecular formula C19H21N3O4 B12684230 1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- CAS No. 107659-46-1

1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-

Cat. No.: B12684230
CAS No.: 107659-46-1
M. Wt: 355.4 g/mol
InChI Key: ZJADLCCOVDWBCP-OALUTQOASA-N
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Description

1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a combination of methoxyphenyl groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes.

    Attachment of methoxyphenyl groups: This step might involve electrophilic aromatic substitution reactions where methoxy groups are introduced to the phenyl rings.

    Formation of the propanediol backbone: This could involve aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Could be used in the production of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and methoxyphenyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 1,2-bis(4-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with hydroxy groups instead of methoxy groups.

    1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 1,2-Propanediol, 1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- might confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs with different substituents.

Properties

CAS No.

107659-46-1

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

(1S,2R)-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C19H21N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-13-20-12-21-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,18,23-24H,11H2,1-2H3/t18-,19-/m0/s1

InChI Key

ZJADLCCOVDWBCP-OALUTQOASA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)OC)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C(CN2C=NC=N2)(C3=CC=C(C=C3)OC)O)O

Origin of Product

United States

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